molecular formula C13H11N3OS2 B2813511 N-(6-amino-1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide CAS No. 1016519-15-5

N-(6-amino-1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide

Cat. No.: B2813511
CAS No.: 1016519-15-5
M. Wt: 289.37
InChI Key: KQTAGULGTOGVQE-UHFFFAOYSA-N
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Description

N-(6-amino-1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide is a complex organic compound that features a benzothiazole ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-amino-1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the thiophene ring. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production.

Chemical Reactions Analysis

Types of Reactions

N-(6-amino-1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(6-amino-1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide has a broad range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(6-amino-1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    N-(6-amino-1,3-benzothiazol-2-yl)acetamide: Shares the benzothiazole core but differs in the attached functional groups.

    (6-amino-1,3-benzothiazol-2-yl)thioacetic acid: Contains a thioacetic acid group instead of the thiophene ring.

    N-(6-amino-1,3-benzothiazol-2-yl)butanamide:

Uniqueness

N-(6-amino-1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide is unique due to the combination of the benzothiazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions, developing novel materials, and investigating potential therapeutic applications.

Properties

IUPAC Name

N-(6-amino-1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS2/c1-7-2-5-10(18-7)12(17)16-13-15-9-4-3-8(14)6-11(9)19-13/h2-6H,14H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTAGULGTOGVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=NC3=C(S2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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